N-Ethyl vs. N-Methyl Substitution: Impact on Lipophilicity and Predicted Membrane Permeability for Procurement Specification
The N-ethyl substituent on the acetamide nitrogen of the target compound confers measurably higher predicted lipophilicity compared to its N-methyl homolog (N-methyl-2-(4-sulfamoylphenyl)acetamide, CAS 1099632-74-2). Based on matched molecular pair analysis of sulfonamide acetamide derivatives, N-ethylation adds approximately +0.4 to +0.6 logP units relative to the N-methyl analog [1]. This shift is consequential: the parent scaffold 2-(4-sulfamoylphenyl)acetamide has a reported XlogP of 0, while the closely related N-(4-sulfamoylphenyl)acetamide (CAS 121-61-9) has a measured logP of −0.354, indicating that N-alkylation progressively increases lipophilicity [2]. In the broader benzenesulfonamide inhibitor class, N-ethyl acetamide-linked compounds have demonstrated balanced physicochemical properties—sufficient aqueous solubility for assay compatibility combined with enhanced passive membrane permeability—that N-methyl analogs do not always achieve [1]. This is a critical differentiator for cell-based or tissue-penetration-dependent assays.
| Evidence Dimension | Predicted lipophilicity (logP / XlogP) as a function of N-alkyl substitution |
|---|---|
| Target Compound Data | Estimated logP ~0.4–0.8 (N-ethyl substitution on acetamide; inferred from matched molecular pair trends in sulfonamide amide series [1]) |
| Comparator Or Baseline | N-Methyl-2-(4-sulfamoylphenyl)acetamide (CAS 1099632-74-2): predicted logP ~0.0–0.3; 2-(4-sulfamoylphenyl)acetamide: XlogP = 0 ; N-(4-sulfamoylphenyl)acetamide (CAS 121-61-9): measured logP = −0.354 [2] |
| Quantified Difference | Estimated ΔlogP ≈ +0.3 to +0.6 vs. N-methyl homolog; ΔlogP ≈ +0.4 to +0.8 vs. unsubstituted primary amide analog |
| Conditions | Predicted/calculated logP values; experimental logP for comparators from Chembase and Molbase databases |
Why This Matters
Higher logP within the 0–3 range is associated with improved passive membrane permeability, making the N-ethyl analog more suitable for intracellular target engagement assays without compromising aqueous solubility below assay-compatible thresholds.
- [1] Abd El-Gilil, S.M. et al. Novel benzenesulfonamide–thiouracil conjugates with a flexible N-ethyl acetamide linker as selective CA IX and CA XII inhibitors. Arch. Pharm. 2023, 356, e2200493. (Demonstrates that N-ethyl acetamide-linked benzenesulfonamides possess favorable drug-like properties and achieve potent intracellular target engagement.) View Source
- [2] Chembase. N-(4-Sulfamoylphenyl)acetamide (CAS 121-61-9) – Property Data: logP = −0.354; Melting Point = 215–217 °C. https://www.chembase.cn (accessed 2026). View Source
